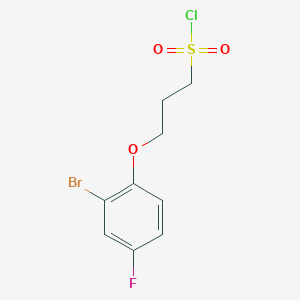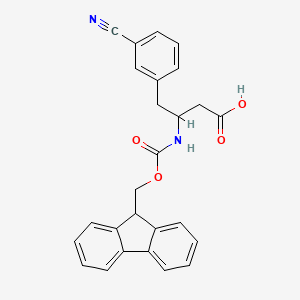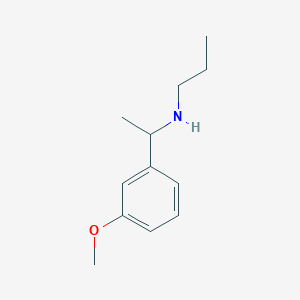
5-(Aminomethyl)-3,4-dimethyloctan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)-3,4-dimethyloctan-4-ol is an organic compound with a complex structure that includes both amine and alcohol functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3,4-dimethyloctan-4-ol typically involves multi-step organic reactions. One common method is the reductive amination of a suitable precursor, such as 5-hydroxymethylfurfural (HMF), using a catalyst like sulfuric acid . The reaction conditions often include mild temperatures and the use of eco-friendly reagents to ensure high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes that utilize renewable biomass as a starting material. The catalytic transformation of biomass-derived platform molecules under mild conditions is an attractive route due to its low energy consumption and high selectivity towards the desired product .
Análisis De Reacciones Químicas
Types of Reactions
5-(Aminomethyl)-3,4-dimethyloctan-4-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
5-(Aminomethyl)-3,4-dimethyloctan-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 5-(Aminomethyl)-3,4-dimethyloctan-4-ol exerts its effects involves interactions with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their structure and function. The alcohol group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
5-(Aminomethyl)furan-2-carboxylic acid: A similar compound used in the production of biobased aromatic polyamides.
5-Hydroxymethylfurfural (HMF): A precursor in the synthesis of 5-(Aminomethyl)-3,4-dimethyloctan-4-ol.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its synthesis from renewable biomass also highlights its potential for sustainable production .
Propiedades
Fórmula molecular |
C11H25NO |
|---|---|
Peso molecular |
187.32 g/mol |
Nombre IUPAC |
5-(aminomethyl)-3,4-dimethyloctan-4-ol |
InChI |
InChI=1S/C11H25NO/c1-5-7-10(8-12)11(4,13)9(3)6-2/h9-10,13H,5-8,12H2,1-4H3 |
Clave InChI |
MGCXMFZYHYENFJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CN)C(C)(C(C)CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13637587.png)









